
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Overview
Description
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H10N4O2. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The structure of this compound includes a pyrazole ring substituted with amino groups at positions 3 and 5, and an allyl ester at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-diamino-1H-pyrazole-4-carboxylic acid with allyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3,5-diamino-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-diamino-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Key findings include:
- Anti-Biofilm Activity : Derivatives of this compound have shown promise as anti-biofilm agents against Pseudomonas aeruginosa. A study screened over 50,000 small molecules and identified potent compounds that induce biofilm dispersal, highlighting the potential of pyrazole derivatives in treating chronic infections .
- Antibacterial and Antifungal Properties : Compounds derived from 3,5-diamino-1H-pyrazoles exhibit significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens, suggesting their utility in developing new antibiotics .
Materials Science
In materials science, this compound is explored for its role in creating advanced materials:
- Photoluminescent Materials : Pyrazoline compounds derived from 3,5-diamino-1H-pyrazoles demonstrate excellent fluorescence properties. These materials are synthesized for applications in photorefractive devices due to their high thermal stability and washing resistance .
Property | Value |
---|---|
Fluorescence | Excellent |
Thermal Stability | High |
Washing Resistance | Good |
Agricultural Science
The compound is also relevant in agricultural applications:
- Nitrification Inhibitors : this compound has been identified as a potential nitrification inhibitor, which can enhance nitrogen use efficiency in crops. Studies indicate that these compounds can reduce nitrogen losses from soil, thereby improving crop yield .
Case Study 1: Anti-Biofilm Activity
A recent study evaluated the effectiveness of various pyrazole derivatives against biofilms formed by Pseudomonas aeruginosa. The results indicated that specific modifications to the pyrazole structure significantly enhanced anti-biofilm activity.
Case Study 2: Nitrification Inhibition
Research conducted on diarylpyrazoles demonstrated their efficacy as nitrification inhibitors under controlled conditions. The study revealed that these compounds could significantly reduce nitrogen loss in agricultural settings.
Mechanism of Action
The mechanism of action of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups at positions 3 and 5 can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The allyl ester group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
3,5-Diamino-1H-pyrazole-4-carboxylic acid: Lacks the allyl ester group, making it less lipophilic.
3,5-Diamino-1H-pyrazole-4-methanol: Contains a hydroxyl group instead of an ester, affecting its reactivity and solubility.
3,5-Diamino-1H-pyrazole-4-carboxamide: Features an amide group, which alters its hydrogen bonding capabilities.
Uniqueness: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to its combination of amino groups and an allyl ester, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 178.18 g/mol
Structural Features :
- Pyrazole ring with amino groups at positions 3 and 5
- Allyl group at position 1
- Carboxylate group at position 4
The presence of multiple functional groups in its structure enhances its potential to interact with various biological targets, making it a subject of interest in drug discovery and development .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown inhibitory activity against key cancer-related enzymes such as BRAF(V600E) and EGFR. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines .
Anti-inflammatory and Antibacterial Properties
This compound has been evaluated for its anti-inflammatory and antibacterial activities. Derivatives of pyrazole have been reported to possess good inhibitory effects against bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of bacterial biofilms .
Enzyme Inhibition
The compound's mechanism of action likely involves binding to active sites on enzymes, thereby inhibiting their function. For example, related pyrazole compounds have shown competitive inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly influence its potency and selectivity against various biological targets. For example:
Substituent | Effect on Activity |
---|---|
Amino Groups | Enhance binding affinity to targets |
Allyl Group | Increases lipophilicity and reactivity |
Carboxylate Group | Affects solubility and interaction with receptors |
These modifications can lead to improved efficacy in therapeutic applications .
Case Studies
- Antitumor Activity Assessment : A study involving a series of pyrazole derivatives demonstrated that modifications at the amino positions significantly enhanced their cytotoxicity against breast cancer cell lines, with IC50 values below 10 µM for several analogues .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of similar pyrazole compounds revealed that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting the potential of these compounds in combating antibiotic resistance .
- Enzyme Interaction Studies : X-ray crystallography studies have elucidated the binding interactions between pyrazole derivatives and CDK2, confirming competitive inhibition mechanisms that could be exploited for therapeutic purposes .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Allyl 3,5-diamino-1H-pyrazole-4-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions under controlled conditions (e.g., reflux in anhydrous solvents). Structural characterization should include:
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X-ray diffraction (XRD) to confirm crystalline structure and lattice parameters .
-
FTIR spectroscopy to identify functional groups (e.g., amino, carboxylate) .
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Transmission electron microscopy (TEM) for particle size analysis .
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Elemental analysis (CHNS/O) to verify purity (98% as reported in SDS) .
Table 1 : Key Characterization Data
Property Method Value/Observation Molecular Formula SDS C₇H₁₀N₄O₂ Molecular Weight SDS 182.18 g/mol Functional Groups FTIR NH₂ (3300–3500 cm⁻¹), COO⁻ (1650–1750 cm⁻¹) Crystallinity XRD Monoclinic system (hypothesized)
Q. What safety precautions are critical when handling this compound?
- Conflicting Data : Safety classifications vary between sources. Aladdin’s SDS lists hazards (H302, H315, H319, H335), while Combi-Blocks reports "no known hazard" .
- Precautionary Measures :
- Use nitrile gloves, full-face respirators (N100/P3), and flame-retardant lab coats .
- Store refrigerated in airtight containers away from strong oxidizers (e.g., peroxides) .
- Follow first-aid protocols for skin/eye contact (15-minute flushing) and inhalation (oxygen support) .
Advanced Research Questions
Q. How can researchers resolve contradictions in safety data across SDS sources?
- Approach :
Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity, Draize test for eye irritation) to validate hazard claims .
Perform gas chromatography-mass spectrometry (GC-MS) to identify trace impurities (e.g., residual solvents) that may explain discrepancies .
Cross-reference with REACH/OSHA databases for regulatory alignment .
Q. What experimental designs are suitable for studying the compound’s stability and decomposition pathways?
- Methodology :
- Thermogravimetric analysis (TGA) to determine decomposition temperatures and byproducts (e.g., CO, CO₂, NOₓ) .
- Accelerated stability testing under varying pH, temperature, and humidity to identify incompatible conditions (e.g., oxidative degradation) .
- Table 2 : Stability Testing Parameters
Condition | Test Range | Incompatible Materials |
---|---|---|
Temperature | 4°C (refrigerated) to 40°C | Strong oxidizers |
pH | 2–12 | Metal ions (catalysts) |
Q. How can computational modeling address gaps in physicochemical data (e.g., solubility, partition coefficient)?
- Tools :
- COSMO-RS for predicting solubility in solvents .
- Molecular dynamics simulations to estimate logP (octanol-water partition coefficient) .
- Validation : Compare predictions with experimental data from analogous pyrazole derivatives (e.g., ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) .
Q. What factorial design strategies optimize synthesis yield and purity?
- Design : Use a 2³ full factorial design to evaluate:
- Factors : Reaction temperature, solvent polarity, catalyst concentration.
- Response Variables : Yield (%), purity (HPLC).
- Analysis : ANOVA to identify significant interactions (e.g., temperature × solvent) .
Q. Data Contradiction Analysis
- Example : Aladdin’s SDS reports acute oral toxicity (Category 4), while Combi-Blocks claims no hazards.
- Resolution : Conduct acute toxicity studies (OECD 423) on rodent models to clarify LD₅₀ values .
Q. Key Research Gaps
Properties
IUPAC Name |
prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWDVFFLRWIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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